4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Overview
Description
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a heterocyclic compound with significant applications in pharmaceutical research. It is known for its unique structure, which makes it a valuable intermediate in the synthesis of various therapeutic agents, particularly kinase inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine typically involves multiple steps. One common method starts with dimethyl malonate, which undergoes a series of reactions including alkylation, cyclization, and chlorination to yield the target compound . The reaction conditions often involve the use of solvents like tetrahydrofuran and reagents such as sodium hydride and phosphorus trichloride .
Industrial Production Methods
In industrial settings, the synthesis is scaled up using similar reaction pathways but optimized for higher yields and purity. The process may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: This reaction involves the replacement of the chlorine atom with nucleophiles such as amines or thiols.
Suzuki Coupling: This reaction forms carbon-carbon bonds by coupling the compound with boronic acids in the presence of palladium catalysts.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines, thiols, and bases like sodium hydride.
Suzuki Coupling: Reagents include boronic acids, palladium catalysts, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the nucleophile or coupling partner used. For example, nucleophilic substitution with an amine yields an aminated derivative, while Suzuki coupling produces biaryl compounds .
Scientific Research Applications
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is widely used in scientific research due to its versatility:
Mechanism of Action
The mechanism of action of 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine involves its role as a kinase inhibitor. It targets specific kinases involved in cell signaling pathways, thereby modulating cellular processes such as proliferation, differentiation, and apoptosis . The compound binds to the ATP-binding site of the kinase, inhibiting its activity and preventing the phosphorylation of downstream targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the methyl group at the 7-position, making it less sterically hindered.
7-Deazahypoxanthine: Contains a similar pyrrolo[2,3-d]pyrimidine core but with different substituents, leading to varied biological activities.
2-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.
Uniqueness
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is unique due to its specific substitution pattern, which enhances its binding affinity and selectivity for certain kinases. This makes it a valuable compound in drug discovery and development .
Biological Activity
4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and potential therapeutic applications.
The chemical formula of this compound is with a molecular weight of 167.60 g/mol. Its structure features a pyrrolo[2,3-d]pyrimidine core, which is known for various biological activities.
Property | Value |
---|---|
CAS Number | 84955-31-7 |
Molecular Weight | 167.60 g/mol |
Boiling Point | Not available |
Aqueous Solubility | Moderate |
Lipophilicity | High |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant cytotoxicity against various cancer cell lines. For instance, a study evaluated the effects of structural modifications on the anticancer activity of related compounds, indicating that certain substitutions enhanced potency against HeLa (cervical cancer), MDA-MB-231 (breast cancer), and MCF-7 (breast cancer) cell lines. The order of cytotoxicity was observed as follows:
- 5l (2-OH, 5-Br) : Highest potency
- 5h (2-F) : Moderate potency
- 5e (2-Cl) : Lower potency
This suggests that the introduction of specific functional groups can significantly influence the anticancer efficacy of these compounds .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties. In a study focused on malaria treatment, derivatives were assessed for their ability to inhibit PfATP4-associated Na-ATPase activity in Plasmodium falciparum. The optimized compounds demonstrated promising efficacy in mouse models, blocking gamete development and preventing transmission to mosquitoes .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-d]pyrimidine scaffold can lead to improved biological activity. For example:
- N-methyl substitutions : Increased potency against parasites.
- Pyridyl substitutions : Generally decreased potency but improved solubility in some cases.
A detailed analysis showed that while some modifications enhanced activity (e.g., N-substituted pyrazoles), others resulted in reduced efficacy due to metabolic stability issues .
Case Studies
-
Case Study on Anticancer Efficacy :
- Researchers synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested them against multiple cancer cell lines.
- The results revealed that specific substitutions significantly impacted cytotoxicity and selectivity towards cancer cells.
-
Case Study on Antimalarial Activity :
- A compound derived from this compound was tested in vivo for its effectiveness against malaria.
- Results showed substantial inhibition of parasite growth and promising results in preventing transmission.
Properties
IUPAC Name |
4-chloro-7-methylpyrrolo[2,3-d]pyrimidin-2-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-12-3-2-4-5(8)10-7(9)11-6(4)12/h2-3H,1H3,(H2,9,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATPKRKAJMQFTEH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=C(N=C2Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444311 | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90065-71-7 | |
Record name | 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70444311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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